2,2-Bis(((2-cyano-3,3-diphenylacryloyl)oxy)methyl)propane-1,3-diyl bis(2-cyano-3,3-diphenylacrylate)
Overview
Description
Uvinul 3030 is a very low volatile ultraviolet light absorber (UVA) of the cyanoacrylate class, imparting excellent light stability to engineering polymers. Uvinul 3030 is a UV absorber featuring maximal thermal stability, minimal volatility, and no inherent color. Therefore, it can be used to stabilize highly transparent polymers with high extrusion temperatures. Besides PET, Uvinul 3030 is particularly suitable for PC co-extrusion due to its good compati-bility with the production process and excellent stabilizing effect. Use levels of Uvinul 3030 range between 0.2 and 10%, depending on substrate and performance requirements of the final application. Uvinul 3030 can be used alone or in combination with other functional additives such as antioxidants (hindered phenols, phosphites) and HALS light stabilizers. Extensive performance data of Uvinul 3030 alone or in combination with other additives are available for many applications.
Mechanism of Action
Target of Action
The primary target of Uvinul 3030 is ultraviolet (UV) radiation. It is designed to absorb UV light and protect materials from the damaging effects of UV exposure .
Mode of Action
Uvinul 3030 acts as a UV absorber. It belongs to the cyanoacrylate class of compounds, which are known for their excellent light stability . When exposed to UV light, Uvinul 3030 absorbs the UV radiation, preventing it from reaching the material it is protecting .
Biochemical Pathways
As a UV absorber, Uvinul 3030 does not directly interact with biochemical pathways. Instead, it prevents UV-induced damage that can disrupt normal cellular processes. By absorbing UV radiation, Uvinul 3030 reduces the amount of UV light that can cause molecular damage, such as DNA mutations and oxidative stress .
Pharmacokinetics
Its low volatility and high thermal stability suggest that it remains stable and effective over time .
Result of Action
The primary result of Uvinul 3030’s action is the protection of materials from UV-induced damage. This includes preventing color fading and material degradation in polymers exposed to UV light .
Action Environment
The efficacy and stability of Uvinul 3030 can be influenced by environmental factors such as temperature and UV intensity . Its maximal thermal stability and low volatility make it particularly suitable for use in environments with high extrusion temperatures . The usage levels of Uvinul 3030 range between 0.2 and 10%, depending on the substrate and performance requirements of the final application .
Properties
IUPAC Name |
[3-(2-cyano-3,3-diphenylprop-2-enoyl)oxy-2,2-bis[(2-cyano-3,3-diphenylprop-2-enoyl)oxymethyl]propyl] 2-cyano-3,3-diphenylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H48N4O8/c70-41-57(61(49-25-9-1-10-26-49)50-27-11-2-12-28-50)65(74)78-45-69(46-79-66(75)58(42-71)62(51-29-13-3-14-30-51)52-31-15-4-16-32-52,47-80-67(76)59(43-72)63(53-33-17-5-18-34-53)54-35-19-6-20-36-54)48-81-68(77)60(44-73)64(55-37-21-7-22-38-55)56-39-23-8-24-40-56/h1-40H,45-48H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSXFBFIOUYODT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C(=O)OCC(COC(=O)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N)(COC(=O)C(=C(C4=CC=CC=C4)C5=CC=CC=C5)C#N)COC(=O)C(=C(C6=CC=CC=C6)C7=CC=CC=C7)C#N)C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H48N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170522 | |
Record name | 2-Propenoic acid, 2-cyano-3,3-diphenyl-2,2-bis(((2-cyano-1-oxo-3,3-diphenyl-2-propenyl)oxy)methyl)-1,3-propanediyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1061.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178671-58-4 | |
Record name | 1,1′-[2,2-Bis[[(2-cyano-1-oxo-3,3-diphenyl-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] bis(2-cyano-3,3-diphenyl-2-propenoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178671-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-cyano-3,3-diphenyl-2,2-bis(((2-cyano-1-oxo-3,3-diphenyl-2-propenyl)oxy)methyl)-1,3-propanediyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178671584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-cyano-3,3-diphenyl-2,2-bis(((2-cyano-1-oxo-3,3-diphenyl-2-propenyl)oxy)methyl)-1,3-propanediyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 178671-58-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PROPENOIC ACID, 2-CYANO-3,3-DIPHENYL-2,2-BIS(((2-CYANO-1-OXO-3,3-DIPHENYL-2-PROPENYL)OXY)METHYL)-1,3-PROPANEDIYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P428PY6477 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is Uvinul 3030 at preventing photodegradation in PC/ABS blends compared to other UV absorbers?
A: While Uvinul 3030 (a cyanoacrylate type UV absorber) was investigated for its protective effects against UV degradation in PC/ABS blends, the research suggests that it might be less effective than other UV absorber types. Specifically, the studies found that a hydroxyphenyl triazine type UV absorber (Tinuvin 1577) demonstrated superior performance in reducing degradation products, oxidation rates, and yellowing in the PC/ABS blend compared to both Uvinul 3030 and a benzotriazole type UV absorber (Cyasorb 5411) [, ].
Q2: Did the research explore combining Uvinul 3030 with other stabilizing agents for enhanced protection of PC/ABS blends?
A: Yes, the research explored the synergistic effects of combining Uvinul 3030 with UV stabilizers []. The study investigated various combinations of three different UV absorbers (including Uvinul 3030) and two different UV stabilizers. Interestingly, the results indicated that while combining a hydroxyphenyl triazine type UV absorber with an oligomeric hindered amine provided the most effective protection, other combinations, potentially including those with Uvinul 3030, might offer valuable synergistic effects warranting further investigation.
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